![molecular formula C8H10N2O2 B112565 2-Amino-4-methoxybenzamide CAS No. 38487-91-1](/img/structure/B112565.png)
2-Amino-4-methoxybenzamide
Overview
Description
2-Amino-4-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C8H10N2O2 . The SMILES string representation is O=C(N)C(C(N)=C1)=CC=C1OC .Physical And Chemical Properties Analysis
This compound has a melting point of 155-155.5 °C and a predicted boiling point of 315.1±22.0 °C . Its density is predicted to be 1.236±0.06 g/cm3 . It is a crystalline solid and should be stored at 2-8°C, protected from light .Scientific Research Applications
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to 2-Amino-4-methoxybenzamide, have been studied for their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).
Synthesis of Biologically Important Compounds
2-Amino-N-methoxybenzamides have been used in the synthesis of biologically significant compounds like 4(3H)-quinazolinones. These compounds were synthesized using a cascade reaction, which is notable for its absence of oxidants and heavy-metal catalysts, and for producing non-toxic byproducts (Cheng et al., 2014).
Creating Antibacterials with In Vivo Efficacy
Research has focused on improving the pharmaceutical properties of 3-Methoxybenzamide derivatives to create potent antistaphylococcal compounds. This involves exploring the structure-activity relationships to identify compounds with better pharmaceutical properties (Haydon et al., 2010).
Inhibitory Effects on Bacterial Cell Division
3-Methoxybenzamide, closely related to this compound, has been shown to inhibit cell division in Bacillus subtilis. This leads to filamentation and eventual lysis of cells. The primary target of the drug is the cell division system involving the FtsZ protein (Ohashi et al., 1999).
Applications in Receptor Binding Studies
Derivatives of this compound have been used in receptor binding studies, particularly in the synthesis of novel dopamine receptor ligands. These studies provide insights into stereoselective structure-activity relationships (Heindl et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-methoxybenzamide is the Smoothened (Smo) protein , which plays a crucial role in the Hedgehog (Hh) signaling pathway . This pathway is implicated in the development of a variety of cancers .
Mode of Action
This compound interacts with the Smo protein, a key player in the Hh signal transduction . The compound’s interaction with Smo prevents the protein from entering the primary cilium, a crucial step in the Hh signaling pathway . This interaction effectively suppresses the activity of the Smo protein .
Biochemical Pathways
The Hh signaling pathway is the primary biochemical pathway affected by this compound . Upon secretion of Hh ligands, the transmembrane protein Patched (Ptch) abrogates its inhibition of the Smo receptor . Smo trafficking into the primary cilium transmits the signal to the downstream cascade . The Glioma (Gli) transcription factors then translocate into the nucleus and activate the target genes .
Result of Action
The inhibition of the Hh signaling pathway by this compound can potentially prevent the development and progression of various cancers . By targeting the Smo protein, the compound can disrupt the Hh signaling pathway, which is known to facilitate tumorigenesis and metastasis .
properties
IUPAC Name |
2-amino-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXZMHNQECQCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554438 | |
Record name | 2-Amino-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38487-91-1 | |
Record name | 2-Amino-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.